molecular formula C12H14ClN3O3 B2960797 6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 882748-09-6

6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B2960797
CAS RN: 882748-09-6
M. Wt: 283.71
InChI Key: FDIGJWAIVHVOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide” is a complex organic compound. It belongs to the class of compounds known as imidazopyridines, which are bicyclic compounds containing an imidazole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-a]pyridine core, with a chlorine atom at the 6-position and a carboxamide group at the 2-position of the imidazo ring . The carboxamide group is further substituted with a 2,2-dimethoxyethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties of imidazopyridines include stability, reactivity, and solubility in various solvents .

Scientific Research Applications

Antituberculosis Applications

Imidazo[1,2-a]pyridine derivatives have been identified as promising antituberculosis agents. Studies demonstrate the synthesis and in vitro efficacy of these compounds against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, underscoring their potential as new therapeutic options for tuberculosis (TB). For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against TB strains, with minimal inhibitory concentration (MIC) values indicating significant potency. These findings suggest a viable path for developing novel TB treatments, especially in the face of growing drug resistance (Moraski et al., 2011; Lv et al., 2017).

Antiviral Research

The antiviral potential of imidazo[1,2-a]pyridines is another area of interest. These compounds have been explored for their efficacy against various viral infections, including human rhinovirus (HRV). The structural modification of imidazo[1,2-a]pyridines, aimed at enhancing antiviral activity, highlights the versatility of this chemical framework in contributing to the development of new antiviral agents (Hamdouchi et al., 1999).

Mechanistic Studies and Synthetic Advances

Research into imidazo[1,2-a]pyridine derivatives also includes mechanistic studies and the development of synthetic methodologies that facilitate their preparation. For example, the use of chloroform as a carbon monoxide source in the aminocarbonylation of imidazo[1,2-a]pyridines represents an efficient and versatile approach to synthesizing carboxamide derivatives. Such advancements in synthetic chemistry not only broaden the scope of these compounds in medicinal chemistry but also improve the understanding of their reaction mechanisms, potentially leading to the discovery of novel therapeutic agents (Sofi et al., 2020).

Future Directions

Future research could focus on exploring the biological activity of this compound, as well as optimizing its synthesis process. Additionally, studies could investigate the compound’s potential applications in medicinal chemistry, given the known biological activity of some imidazopyridine derivatives .

properties

IUPAC Name

6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c1-18-11(19-2)5-14-12(17)9-7-16-6-8(13)3-4-10(16)15-9/h3-4,6-7,11H,5H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIGJWAIVHVOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CN2C=C(C=CC2=N1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.